molecular formula C22H27FN4O3 B2700750 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide CAS No. 900006-04-4

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide

Cat. No.: B2700750
CAS No.: 900006-04-4
M. Wt: 414.481
InChI Key: ZKTUPZFHNDPQBG-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several features commonly associated with bioactive molecules, including a diamidoethane core, a morpholine ring, a dimethylamino group, and a fluorophenyl unit. The inclusion of fluorine is a strategic element in modern drug design, as it can profoundly influence a molecule's properties, including its conformation, pKa, membrane permeability, metabolic stability, and overall pharmacokinetic profile . Similarly, the morpholine and dimethylamino groups are privileged structures known to contribute to molecular interactions and solubility. Researchers are exploring this compound as a potential intermediate or lead structure in the development of novel therapeutic agents. Its specific mechanism of action and primary research applications are yet to be fully characterized, positioning it as a valuable tool for probing new biological targets and structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-26(2)19-9-3-16(4-10-19)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-18-7-5-17(23)6-8-18/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUPZFHNDPQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-(dimethylamino)benzaldehyde and 4-fluoroaniline. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and amidation, to form the final product.

    Condensation Reaction: The first step involves the condensation of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol.

    Cyclization Reaction: The intermediate is then cyclized using a dehydrating agent, such as phosphorus oxychloride, to form the corresponding morpholinoethyl derivative.

    Amidation Reaction: Finally, the morpholinoethyl derivative is reacted with 4-fluoroaniline and oxalyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.

Comparison with Similar Compounds

Key Structural Analog: N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide (BE42234)

Structural Differences :

  • Heterocyclic amine: Morpholine (oxygen-containing) vs.
  • Substituent on 4-fluorophenyl : Ethanediamide linkage vs. methyl group.

Functional Implications :

  • The morpholine ring in the target compound likely improves aqueous solubility compared to pyrrolidine due to its oxygen atom, which enhances hydrogen bonding .
  • The ethanediamide linker in the target compound may facilitate stronger interactions with biological targets (e.g., enzymes) via hydrogen bonding or dipole interactions compared to the methyl group in BE42234 .
Parameter Target Compound BE42234
Molecular Formula C23H29FN4O2 C23H29FN4O2
Molecular Weight 412.50 g/mol 412.50 g/mol
Key Substituents Morpholine, Ethanediamide Pyrrolidine, Methyl
Solubility (Predicted) Moderate (due to morpholine) Lower (due to pyrrolidine)

Comparison with N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide

Structural Differences :

  • Aromatic group: Dimethylaminophenyl vs. furyl (heteroaromatic).
  • Substituent on ethanediamide : 4-Fluorophenyl vs. 2-methoxyethyl.

Functional Implications :

  • The 4-fluorophenyl group may enhance lipophilicity and membrane permeability compared to the polar methoxyethyl substituent .
Parameter Target Compound Furyl-Morpholine Derivative
Molecular Formula C23H29FN4O2 C17H24N4O5
Molecular Weight 412.50 g/mol 376.40 g/mol
Key Substituents Dimethylaminophenyl, Fluorophenyl Furyl, Methoxyethyl
Aromatic Reactivity Electron-donating Electron-rich (furyl)

Comparison with UDA-680 (Morpholine-Fluorophenyl Derivative)

Structural Differences :

  • Core structure: Ethanediamide vs. bipyrimidinone.
  • Substituents: Dimethylaminophenyl vs. methylsulfonamide.

Functional Implications :

  • The dimethylaminophenyl group in the target compound could enhance blood-brain barrier penetration compared to UDA-680’s sulfonamide group .
Parameter Target Compound UDA-680
Molecular Formula C23H29FN4O2 C23H28F2N4O3S
Molecular Weight 412.50 g/mol 490.56 g/mol
Key Pharmacophores Morpholine, Fluorophenyl Morpholine, Fluorophenyl, Sulfonamide

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's IUPAC name is N-[2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide. It features a complex structure that integrates a dimethylamino group, a morpholine ring, and a fluorophenyl moiety.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Dimethylamino Phenyl Group : This can be achieved through nucleophilic substitution reactions.
  • Morpholine Ring Formation : Cyclization reactions involving appropriate precursors are employed.
  • Final Coupling : The final product is obtained through coupling reactions that link the morpholine and the fluorophenyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, impacting cellular processes such as proliferation and apoptosis.

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on histone deacetylases (HDACs), which play crucial roles in gene expression regulation. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells .
  • Receptor Interaction : It may also bind to specific receptors involved in cellular signaling, thereby influencing downstream effects on cell survival and growth.

In Vitro Studies

Several studies have investigated the compound's biological activity:

StudyTargetFindings
Bourichi et al. (2018)P-glycoproteinInhibition of P-glycoprotein, potentially reversing multidrug resistance in cancer cells .
Takada et al. (2019)α-glucosidaseDemonstrated inhibitory activity against α-glucosidase, suggesting potential for diabetes treatment .
Recent Research (2023)HDAC IsoformsShowed potent inhibitory activity against human class I HDAC isoforms, inducing apoptosis in myelodysplastic syndrome cell lines .

Case Studies

  • Cancer Treatment : In a study involving xenograft models, the compound exhibited significant antitumor activity, particularly in models with an intact immune system. This suggests its potential as an immunotherapeutic agent .
  • Diabetes Management : The ability to inhibit α-glucosidase indicates its potential application in managing type 2 diabetes by regulating blood glucose levels .

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